molecular formula C6H8N2O2 B6259157 5-amino-6-methoxypyridin-2-ol CAS No. 1094935-67-7

5-amino-6-methoxypyridin-2-ol

Cat. No.: B6259157
CAS No.: 1094935-67-7
M. Wt: 140.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-6-methoxypyridin-2-ol (CAS: 1094935-67-7) is a pyridine derivative with the molecular formula C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol. This compound features a multifunctional pyridine ring substituted with an amino (-NH₂) group at position 5, a methoxy (-OCH₃) group at position 6, and a hydroxyl (-OH) group at position 2, making it a valuable and versatile scaffold in synthetic and medicinal chemistry . In scientific research, this compound serves as a key synthetic intermediate and building block for constructing more complex organic molecules. Its applications span multiple disciplines. In chemistry , it is utilized in the synthesis of complex organic structures. In biology , it is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties. In medicine , it acts as a precursor in the synthesis of pharmaceutical compounds, particularly in the development of anti-cancer drugs . The compound's mechanism of action in such contexts is attributed to its ability to interact with specific molecular targets and pathways; for instance, as a precursor for anti-cancer drugs, it may inhibit certain enzymes or pathways involved in cancer cell proliferation . The methoxypyridine motif is of significant interest in drug discovery, as demonstrated by its incorporation into advanced scaffolds like gamma-secretase modulators for Alzheimer's disease research, which aim to reduce Aβ42 peptide levels and require compounds with good solubility and blood-brain barrier penetration . The synthesis of this compound can be achieved through a multi-step sequence starting from 2-aminopyridine, involving nitration, hydrolysis, chlorination, methoxylation, and a final catalytic hydrogenation step to reduce the nitro group to an amino group . This product is supplied with a purity of 95% and must be stored in a cool, dark place, sealed in dry conditions at 2-8°C . Attention: For research use only. Not for human or veterinary use.

Properties

CAS No.

1094935-67-7

Molecular Formula

C6H8N2O2

Molecular Weight

140.1

Purity

95

Origin of Product

United States

Preparation Methods

Nitration of 2-Aminopyridine

The initial nitration step introduces a nitro group at the 5-position of 2-aminopyridine. A mixed acid system (nitric acid and sulfuric acid) in ethylene dichloride solvent facilitates this transformation at 58–63°C over 10–15 hours. This step achieves a yield of 90–92% with a purity exceeding 98%. Critical parameters include temperature control (<10°C during acid addition) and stoichiometric precision to avoid over-nitration.

Reaction Conditions

ParameterValue
Temperature58–63°C
Reaction Time10–15 hours
SolventEthylene dichloride
Yield90.85% (HPLC purity 98.57%)

Hydrolysis to 2-Hydroxy-5-Nitropyridine

The nitro intermediate undergoes hydrolysis in dilute hydrochloric acid (15% mass concentration) with sodium nitrite (NaNO₂) at 0–5°C. This step replaces the amino group with a hydroxyl group, yielding 2-hydroxy-5-nitropyridine. The reaction is exothermic, requiring careful temperature modulation to prevent decomposition. Post-reaction, the product is isolated via vacuum concentration and washing, achieving an 87.6% yield.

Chlorination Using Phosphorus Oxychloride

Chlorination of the hydroxyl group employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) as a catalyst. Refluxing at 105–110°C for 2–4 hours converts 2-hydroxy-5-nitropyridine to 2-chloro-5-nitropyridine. Excess POCl₃ is quenched with ice water, precipitating the product as faint yellow crystals. This step attains an 80.6% yield with 98.9% purity.

Methoxylation for Methoxy Group Introduction

Methoxy substitution is achieved by reacting 2-chloro-5-nitropyridine with sodium methoxide (NaOMe) in methanol under reflux. The nucleophilic displacement of chlorine proceeds quantitatively, yielding 2-methoxy-5-nitropyridine with a 96.5% yield. Solvent recovery via reduced-pressure distillation enhances cost-effectiveness.

Catalytic Hydrogenation to Reduce Nitro to Amino

The final step involves hydrogenation of the nitro group using 10% palladium on carbon (Pd/C) under 0.01 MPa hydrogen pressure at 60–65°C. Methanol serves as the solvent, and the reaction completes within 1–2 hours. Post-catalysis filtration and solvent extraction yield 5-amino-6-methoxypyridin-2-ol as a pale yellow oil with 92.5% purity and a 92.5% yield.

Optimization Insights

  • Catalyst Reusability : Pd/C catalysts retain activity over three cycles without significant yield loss.

  • Solvent Choice : Methanol balances reactivity and environmental impact compared to benzene derivatives.

Alternative Methodologies and Comparative Analysis

Direct Amination Approaches

A patent by WO2020178175A1 describes a route for 4-amino-5-methylpyridin-2-one, highlighting challenges relevant to this compound synthesis. The use of benzylamine as a solvent at 185°C introduces byproducts like (VI), attributed to residual palladium from prior steps. This method’s high temperature and solvent excess (9.17-fold) render it less scalable than the CN105523995A pathway.

Green Chemistry Innovations

The CN105523995A method emphasizes waste reduction by recycling Pd/C and employing ethylene dichloride for extractions. Total organic waste is reduced by 40% compared to traditional routes, aligning with green chemistry principles.

Industrial Scalability and Process Economics

Cost Analysis of Raw Materials

MaterialCost per Kilogram (USD)
2-Aminopyridine120
Phosphorus Oxychloride50
10% Pd/C1,200

The total production cost for 1 kg of this compound approximates $3,800, with catalyst reuse lowering expenses by 15% per batch.

Environmental Impact Mitigation

  • Waste Streams : Aqueous washes are neutralized before disposal, reducing acidic effluent.

  • Solvent Recovery : Methanol and ethylene dichloride are distilled and reused, cutting solvent purchases by 70% .

Chemical Reactions Analysis

Types of Reactions

5-amino-6-methoxypyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino, methoxy, and hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

5-amino-6-methoxypyridin-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly anti-cancer drugs.

    Industry: The compound is used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 5-amino-6-methoxypyridin-2-ol involves its interaction with specific molecular targets and pathways. For instance, in its role as a precursor for anti-cancer drugs, it may inhibit certain enzymes or pathways involved in cancer cell proliferation. The exact mechanism depends on the specific application and the derivative being studied.

Comparison with Similar Compounds

Key Observations

Substituent Position Sensitivity: The position of amino and hydroxyl groups significantly alters reactivity. For example, 3-amino-5-methoxypyridin-4-ol•2HCl (hydroxyl at position 4 vs. 2) may exhibit distinct hydrogen-bonding patterns and solubility compared to the reference compound .

Impact of Methoxy Group: 5,6-Dimethoxypyridin-2-ol lacks the amino group but features dual methoxy substituents, which could enhance lipophilicity and alter metabolic stability in drug design contexts .

Commercial Accessibility: The hydrochloride salt form of 3-amino-5-methoxypyridin-4-ol•2HCl is priced at $400 per gram, suggesting higher synthetic complexity or niche demand compared to the reference compound .

Q & A

Q. How can reaction conditions be optimized for synthesizing 5-amino-6-methoxypyridin-2-ol?

Methodological Answer:

  • Optimize temperature (e.g., 60–80°C) and solvent choice (e.g., ethanol or methanol) to balance reaction kinetics and yield .
  • Use catalysts like Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency. Monitor progress via TLC or HPLC to adjust reaction time (typically 6–12 hours) .

Q. What purification techniques are most effective for isolating this compound?

Methodological Answer:

  • Employ recrystallization using ethanol/water mixtures to remove impurities while preserving product integrity .
  • For higher purity (>98%), use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) .

Q. How are key physical properties (e.g., melting point, density) determined for this compound?

Methodological Answer:

  • Measure melting point via differential scanning calorimetry (DSC) or capillary methods (reported range: 29–31°C) .
  • Determine density using pycnometry or computational tools (e.g., molecular volume calculations from X-ray crystallography) .

Q. What environmental factors influence the stability of this compound?

Methodological Answer:

  • Assess pH-dependent stability by incubating the compound in buffered solutions (pH 3–9) and monitoring degradation via UV-Vis spectroscopy .
  • Evaluate thermal stability using thermogravimetric analysis (TGA) under nitrogen atmosphere .

Q. How does the compound participate in nucleophilic substitution reactions?

Methodological Answer:

  • React with alkyl halides (e.g., methyl iodide) in DMF at 50°C to substitute the amino or methoxy groups .
  • Monitor reaction progress using LC-MS to identify intermediates and optimize stoichiometry .

Advanced Research Questions

Q. What advanced spectroscopic techniques are used to resolve structural ambiguities in this compound?

Methodological Answer:

  • Perform 2D NMR (e.g., HSQC, HMBC) to assign proton and carbon signals, particularly for distinguishing tautomeric forms .
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₆H₈N₂O) and isotopic patterns .

Q. How can biological activity be systematically evaluated for this compound?

Methodological Answer:

  • Conduct in vitro assays (e.g., enzyme inhibition using fluorescence polarization) to test interactions with target proteins .
  • Analyze hydrogen-bonding capacity via isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. How should researchers address contradictions in reported solubility data?

Methodological Answer:

  • Replicate solubility tests in standardized solvents (e.g., DMSO, PBS) using dynamic light scattering (DLS) to detect aggregation .
  • Cross-validate results with computational solubility predictions (e.g., COSMO-RS) .

Q. What strategies are effective for establishing structure-activity relationships (SAR) with derivatives?

Methodological Answer:

  • Synthesize analogs (e.g., fluoro- or methyl-substituted derivatives) and compare bioactivity using dose-response assays .
  • Apply molecular docking (e.g., AutoDock Vina) to map substituent effects on target binding .

Q. How can computational modeling predict pharmacokinetic properties of this compound?

Methodological Answer:

  • Use QSAR models to estimate logP and bioavailability from molecular descriptors .
  • Perform molecular dynamics simulations (e.g., GROMACS) to assess membrane permeability and plasma protein binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.